molecular formula C23H21N5O5 B15150011 N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B15150011
M. Wt: 447.4 g/mol
InChI Key: XCUPBZSRVVHNQN-UHFFFAOYSA-N
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Description

N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-NITROPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-NITROPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. The ethoxyphenyl and nitrophenoxy groups are introduced through substitution reactions. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and nitrophenol. The reaction conditions often involve refluxing in organic solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-NITROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethoxy and nitrophenoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-NITROPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as UV absorbers or stabilizers.

Mechanism of Action

The mechanism of action of N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-NITROPHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)acetamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(4-NITROPHENOXY)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H21N5O5

Molecular Weight

447.4 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C23H21N5O5/c1-3-32-18-8-4-16(5-9-18)27-25-21-12-15(2)20(13-22(21)26-27)24-23(29)14-33-19-10-6-17(7-11-19)28(30)31/h4-13H,3,14H2,1-2H3,(H,24,29)

InChI Key

XCUPBZSRVVHNQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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